4-Nitrophenyl 6-O-α-D-Glucopyranosyl-α-D-Glucopyranosid

Übersicht

Beschreibung

4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside is a chromogenic substrate used in various biochemical assays. It is particularly valuable for studying glycosidases, enzymes that hydrolyze glycosidic bonds. The compound is characterized by its ability to produce a yellow-colored product upon enzymatic cleavage, making it useful for detecting and quantifying enzyme activity .

Wissenschaftliche Forschungsanwendungen

4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside is widely used in scientific research for:

Enzyme Assays: As a substrate for glycosidases to measure enzyme activity.

Biochemical Studies: Investigating the kinetics and mechanisms of glycosidase-catalyzed reactions.

Medical Research: Studying enzyme deficiencies and developing enzyme replacement therapies.

Industrial Applications: Used in quality control processes to monitor enzyme activity in various products .

Wirkmechanismus

Target of Action

The primary target of 4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside is α-glucosidase , an enzyme that plays a crucial role in carbohydrate metabolism . This enzyme is responsible for breaking down complex sugars into simpler sugars, which can then be absorbed by the body.

Mode of Action

4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside acts as a chromogenic substrate for α-glucosidase . This means that it changes color when it interacts with the enzyme. The compound is cleaved by α-glucosidase, releasing p-nitrophenol . This interaction and the resulting changes can be used to measure the activity of α-glucosidase .

Result of Action

The cleavage of 4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside by α-glucosidase results in the release of p-nitrophenol . This compound can be quantified by colorimetric detection at 405 nm , providing a measure of α-glucosidase activity. This can be useful in research contexts, particularly in studies related to carbohydrate metabolism.

Biochemische Analyse

Biochemical Properties

4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside serves as a substrate for glycosidases . Upon enzymatic cleavage, this substrate is converted to a yellow-colored product . It is used in the detection of glucansucrases and for yeast alpha-D-glucosidase . It is also a substrate for lysosomal alpha-glucosidase and maltase-glucoamylase .

Molecular Mechanism

The molecular mechanism of action of 4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside involves its conversion by enzymes such as α-glucosidase. Upon enzymatic hydrolysis of this substrate, 4-nitrophenol is produced . The molar extinction coefficient of 4-nitrophenol in 0.01 M NaOH (pH 10.2) is approximately 18,380 at 400 nm .

Temporal Effects in Laboratory Settings

It is known that this compound is stable and can be stored at -20°C .

Metabolic Pathways

4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside is involved in the metabolic pathway of α-glucosidase, where it serves as a substrate

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside typically involves the glycosylation of 4-nitrophenol with a suitable glucopyranosyl donor. The reaction is often catalyzed by acids or enzymes under controlled conditions to ensure the formation of the desired glycosidic bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Recrystallization from solvents like water, methanol, or ethanol is commonly used to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside primarily undergoes hydrolysis reactions catalyzed by glycosidases. It can also participate in oxidation and reduction reactions, although these are less common .

Common Reagents and Conditions

Hydrolysis: Catalyzed by glycosidases, typically in aqueous solutions.

Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide.

Reduction: Involves reducing agents such as sodium borohydride.

Major Products

The primary product of hydrolysis is 4-nitrophenol, which is yellow and can be easily detected spectrophotometrically .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Nitrophenyl alpha-D-glucopyranoside

- 4-Nitrophenyl beta-D-glucopyranoside

- 4-Nitrophenyl alpha-D-galactopyranoside

- 4-Nitrophenyl beta-D-galactopyranoside

Uniqueness

4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside is unique due to its specific glycosidic linkage, which makes it a suitable substrate for certain glycosidases that do not act on other similar compounds. This specificity allows for more precise studies of enzyme activity and kinetics .

Biologische Aktivität

4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside (PNPG) is a synthetic glycoside that has garnered attention for its significant biological activity, particularly in enzymatic assays involving glycosidases. This compound serves as a substrate for various enzymes, allowing researchers to investigate carbohydrate metabolism and enzyme kinetics. This article delves into the biological activity of PNPG, highlighting its applications, mechanisms of action, and relevant research findings.

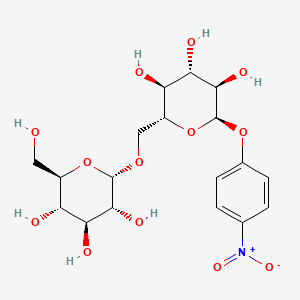

- Molecular Formula : C18H25NO13

- Molecular Weight : Approximately 463.39 g/mol

- Structure : PNPG features a nitrophenyl group linked to a glucopyranoside structure, enhancing its reactivity towards specific enzymes.

Enzymatic Activity

PNPG is primarily recognized for its role as a chromogenic substrate in biochemical assays. Its hydrolysis by glycosidase enzymes, particularly alpha-glucosidases, results in the release of glucose and 4-nitrophenol, which can be quantitatively measured spectrophotometrically.

The enzymatic cleavage of PNPG involves the following steps:

- Substrate Binding : The enzyme binds to PNPG.

- Hydrolysis Reaction : The glycosidic bond is cleaved, resulting in the formation of glucose and 4-nitrophenol.

- Product Release : The products are released into the solution, allowing for measurement.

This mechanism is crucial for understanding the kinetics of glycosidases and carbohydrate metabolism.

Applications in Research

PNPG is utilized in various research contexts:

- Enzyme Activity Assays : It serves as a substrate to quantify alpha-glucosidase activity, providing insights into enzyme efficiency and substrate affinity.

- Carbohydrate Metabolism Studies : Researchers use PNPG to assess glucose uptake and utilization by cells, contributing to the understanding of metabolic pathways.

- Kinetic Studies : Interaction studies have revealed kinetic parameters such as Km (Michaelis constant) and Vmax (maximum reaction velocity), which are essential for characterizing enzyme-substrate interactions.

Comparative Analysis

The following table summarizes similar compounds and their key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Nitrophenyl alpha-D-glucoside | C12H15NO8 | Simpler structure; used as a substrate for glycosidases |

| 4-Nitrophenyl 4-O-alpha-D-galactopyranoside | C18H25NO13 | Similar glycosidic bond; different sugar moiety |

| 4-Nitrophenyl beta-D-glucoside | C12H15NO8 | Different anomeric configuration; also used in enzymatic assays |

Uniqueness : The distinctive feature of PNPG lies in the specific positioning of the nitrophenyl group on the sixth carbon of the glucopyranose unit, which enhances its reactivity and specificity towards certain enzymes compared to other similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the utility of PNPG in various experimental setups:

- Glycosidase Kinetics :

- Carbohydrate Metabolism :

- Enzymatic Reaction Mechanisms :

Eigenschaften

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO13/c20-5-9-11(21)13(23)15(25)17(31-9)29-6-10-12(22)14(24)16(26)18(32-10)30-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14+,15-,16-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCYUJSLZREARS-XCZSIQBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858194 | |

| Record name | 4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136734-56-0 | |

| Record name | 4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.